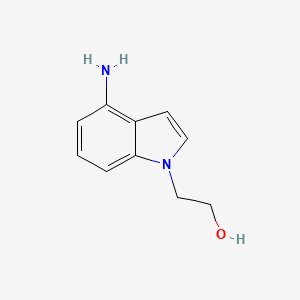
1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group attached to a tertiary carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as isopropylmagnesium chloride. The reaction proceeds under anhydrous conditions, often in the presence of a solvent like tetrahydrofuran (THF), and is followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSH) under basic conditions.
Major Products:
Oxidation: Formation of 1-(5-chloropyridin-2-yl)-2-methylpropan-2-one.
Reduction: Formation of 1-(5-chloropyridin-2-yl)-2-methylpropane.
Substitution: Formation of 1-(5-methoxypyridin-2-yl)-2-methylpropan-2-ol or 1-(5-thiopyridin-2-yl)-2-methylpropan-2-ol.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol: Similar structure but with a bromine atom instead of chlorine.
1-(5-Fluoropyridin-2-yl)-2-methylpropan-2-ol: Contains a fluorine atom instead of chlorine.
1-(5-Iodopyridin-2-yl)-2-methylpropan-2-ol: Features an iodine atom in place of chlorine.
Uniqueness: 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity, binding properties, and overall stability, making it distinct from its halogenated analogs.
属性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
1-(5-chloropyridin-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,12)5-8-4-3-7(10)6-11-8/h3-4,6,12H,5H2,1-2H3 |
InChI 键 |
YXDGLKCRLVGYMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=NC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)






![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)




